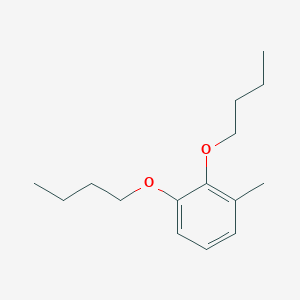
1,2-Dibutoxy-3-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dibutoxy-3-methylbenzene: is an organic compound belonging to the class of aromatic ethers It consists of a benzene ring substituted with two butoxy groups at the 1 and 2 positions and a methyl group at the 3 position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Dibutoxy-3-methylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the alkylation of 3-methylphenol (m-cresol) with butyl bromide in the presence of a strong base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as Lewis acids may also be employed to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions: 1,2-Dibutoxy-3-methylbenzene undergoes various chemical reactions, including:
Oxidation: The butoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products:
Oxidation: Butyl aldehyde or butyric acid derivatives.
Reduction: Butyl-substituted hydrocarbons.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
Chemistry: 1,2-Dibutoxy-3-methylbenzene is used as an intermediate in organic synthesis. It serves as a precursor for the synthesis of more complex aromatic compounds and polymers.
Biology: The compound’s derivatives may be explored for their biological activity, including potential antimicrobial or antifungal properties.
Medicine: Research into the medicinal applications of this compound is ongoing. Its derivatives could be investigated for their pharmacological effects and potential therapeutic uses.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, fragrances, and flavoring agents. Its unique aromatic properties make it valuable in the formulation of perfumes and other scented products.
Mechanism of Action
The mechanism of action of 1,2-dibutoxy-3-methylbenzene involves its interaction with molecular targets through its aromatic and ether functional groups. The compound can participate in various chemical reactions, including electrophilic aromatic substitution and nucleophilic aromatic substitution, depending on the reaction conditions and reagents used. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures.
Comparison with Similar Compounds
1,2-Dimethoxy-3-methylbenzene: Similar structure but with methoxy groups instead of butoxy groups.
1,2-Diethoxy-3-methylbenzene: Similar structure but with ethoxy groups instead of butoxy groups.
1,2-Dipropoxy-3-methylbenzene: Similar structure but with propoxy groups instead of butoxy groups.
Uniqueness: 1,2-Dibutoxy-3-methylbenzene is unique due to its longer butoxy chains, which can influence its physical and chemical properties. The presence of butoxy groups can enhance the compound’s solubility in organic solvents and affect its reactivity in chemical reactions.
Properties
CAS No. |
67698-85-5 |
|---|---|
Molecular Formula |
C15H24O2 |
Molecular Weight |
236.35 g/mol |
IUPAC Name |
1,2-dibutoxy-3-methylbenzene |
InChI |
InChI=1S/C15H24O2/c1-4-6-11-16-14-10-8-9-13(3)15(14)17-12-7-5-2/h8-10H,4-7,11-12H2,1-3H3 |
InChI Key |
RXOXMIMASHMQLY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=CC(=C1OCCCC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















